molecular formula C16H24O4 B106377 4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid CAS No. 18484-32-7

4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid

Cat. No.: B106377
CAS No.: 18484-32-7
M. Wt: 280.36 g/mol
InChI Key: HCTVUXYVRWXMGI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KT-362 involves multiple steps, starting with the preparation of the benzothiazepine core. The key steps include:

Industrial Production Methods

Industrial production of KT-362 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

KT-362 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of KT-362 with modified functional groups, which can be used for further research and development .

Scientific Research Applications

KT-362 has a wide range of scientific research applications, including:

Mechanism of Action

KT-362 exerts its effects by acting as an antagonist of calcium channels, potassium channels, and sodium channels. It inhibits the release of calcium from the sarcoplasmic reticulum, thereby reducing intracellular calcium levels. This leads to vasodilation and antiarrhythmic effects . The compound also affects the action potentials of cardiac cells by suppressing various membrane ionic currents .

Comparison with Similar Compounds

KT-362 is unique in its ability to act on multiple ion channels simultaneously. Similar compounds include:

KT-362 stands out due to its multi-targeted approach, making it a valuable compound in cardiovascular research .

Properties

IUPAC Name

4-[1-(1-adamantyl)ethoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O4/c1-10(20-15(19)3-2-14(17)18)16-7-11-4-12(8-16)6-13(5-11)9-16/h10-13H,2-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTVUXYVRWXMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939901
Record name 4-[1-(Adamantan-1-yl)ethoxy]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18484-32-7
Record name Succinic acid, mono(1-(1-adamantyl)ethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018484327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[1-(Adamantan-1-yl)ethoxy]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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